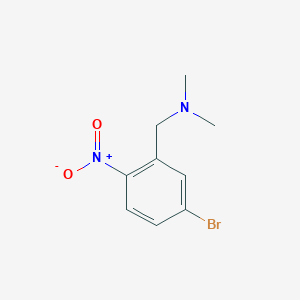
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid
Übersicht
Beschreibung
“2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid” is a chemical compound that contains a benzoic acid group, a chloro group, and a 1,2,4-triazole group . It’s a type of heterocyclic compound, which are cyclic compounds with at least two different elements in the ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another example is the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which were synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the crystal structure of Methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed . In another study, the structures of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported . In another study, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate has a melting point of 196-199 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The triazole ring, a core component of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid, is significant in medicinal chemistry due to its resemblance to the amide bond, which is a common feature in many drugs. This compound has been utilized in the synthesis of various medicinal compounds, including anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics .
Organic Synthesis
In organic chemistry, the triazole moiety serves as a versatile intermediate. It can act as a scaffold for the construction of more complex molecules, owing to its high chemical stability and inertness to acidic or basic hydrolysis, even under extreme conditions .
Polymer Chemistry
The unique properties of the triazole ring, such as its aromatic character and strong dipole moment, make it an excellent candidate for incorporation into polymers. This can lead to the development of materials with enhanced strength, flexibility, and chemical resistance .
Supramolecular Chemistry
Triazoles are known for their ability to engage in hydrogen bonding, which is a crucial interaction in supramolecular assemblies. This makes them suitable for the design of new molecular receptors and the construction of complex molecular architectures .
Chemical Biology
In chemical biology, triazoles can be used for bioconjugation, linking biomolecules to one another or to synthetic structures. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .
Fluorescent Imaging
Due to their strong dipole moment and stability, triazole derivatives are often used in fluorescent imaging. They can be attached to molecules of interest to track biological processes in real-time with high specificity and sensitivity .
Materials Science
The triazole ring’s stability and electronic properties have been exploited in materials science to create novel materials with specific electronic, optical, or mechanical properties .
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antibacterial activity. This makes them potential candidates for the development of new antibacterial agents, especially in the face of rising microbial resistance .
Safety And Hazards
Zukünftige Richtungen
The future directions for the research and development of similar compounds have been suggested. For instance, it has been indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Eigenschaften
IUPAC Name |
2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-12-5-14(13-6)7-2-3-8(10(15)16)9(11)4-7/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUISVPIKAUQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1450372.png)
amine](/img/structure/B1450375.png)